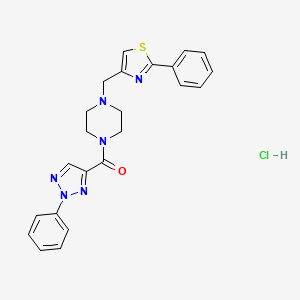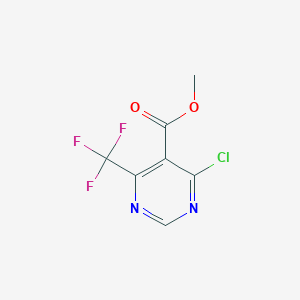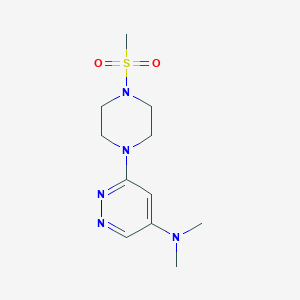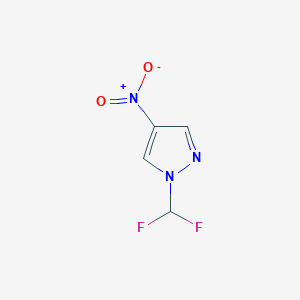
1-(difluoromethyl)-4-nitro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Herbicidal Applications
Pyrazole nitrophenyl ethers (PPEs), a novel class of chemistry, including compounds like 1-(difluoromethyl)-4-nitro-1H-pyrazole, have been identified for their herbicidal effects. They function by inhibiting protoporphyrinogen IX oxidase, a key enzyme in plant metabolism. Notably, these compounds show substantial pre-emergent activity against narrowleaf weed species. Quantitative structure/activity relationships demonstrate the effectiveness of substitution variations on the pyrazole ring and fluorotolyl moiety in influencing herbicidal potency (Clark, 1996).
Synthesis of Difluoromethylated Pyrazoles
The synthesis of difluoromethylated pyrazoles, including this compound, is a key area of research. A method for the ex situ generation of difluorodiazoethane, crucial for creating these pyrazoles, has been developed. This method facilitates access to a series of 4-substituted 5-difluoromethyl-3-nitro-1H-pyrazoles, which are of interest in medicinal chemistry (Wang et al., 2019).
Antibacterial and Antioxidant Properties
Research has revealed the potential of pyrazole derivatives, including this compound, in exhibiting significant antioxidant activity and antibacterial properties. One study evaluated the effect of a 4-nitrophenyl derivative containing the 1H-pyrazol-5-ol moiety on macrophage cell proliferation, indicating its potential in various pharmacological applications (Joseph, 2018).
Application in Organic Synthesis
This compound is also significant in organic synthesis. It has been used in the Diels-Alder reaction, a widely utilized reaction in synthetic chemistry, to create substituted oxazines, pyrazoles, and but-2-en-1-ones. This approach has led to the synthesis of substances with potential biological activities, including antitumor effects (Volkova et al., 2021).
Energetic Materials Research
In the field of energetic materials, this compound and its derivatives have been studied for their potential applications. The synthesis of energetic tricyclic polynitropyrazole and its salts, including this compound derivatives, highlights their promise in this area. These compounds exhibit unique structural properties and energetic characteristics, making them of interest for various applications (Tang et al., 2021).
Mecanismo De Acción
Target of Action
The primary target of 1-(difluoromethyl)-4-nitro-1H-pyrazole is the enzyme succinate dehydrogenase . This enzyme plays a crucial role in the citric acid cycle, where it is involved in the oxidation of succinate to fumarate. Inhibitors of this enzyme, such as this compound, have been found to exhibit fungicidal activity .
Mode of Action
The compound interacts with its target, succinate dehydrogenase, by binding to the enzyme and inhibiting its activity This inhibition disrupts the normal functioning of the citric acid cycle, leading to an accumulation of succinate and a decrease in the production of fumarate
Biochemical Pathways
The inhibition of succinate dehydrogenase by this compound affects the citric acid cycle, a key metabolic pathway involved in the production of ATP . The disruption of this pathway can lead to a decrease in cellular energy production, which can have downstream effects on various cellular processes that depend on ATP. Additionally, the accumulation of succinate can potentially disrupt other biochemical pathways in which this compound is involved.
Pharmacokinetics
The difluoromethyl group has been suggested to increase the lipophilicity of compounds, which could potentially enhance their absorption and distribution
Result of Action
The inhibition of succinate dehydrogenase by this compound leads to a disruption of the citric acid cycle and a decrease in cellular energy production This can result in the death of fungal cells, giving the compound its fungicidal activity
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity, conferred by the difluoromethyl group, may enhance its action in non-polar environments Additionally, factors such as pH, temperature, and the presence of other compounds can potentially affect the compound’s stability, efficacy, and the nature of its interaction with its target
Propiedades
IUPAC Name |
1-(difluoromethyl)-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2N3O2/c5-4(6)8-2-3(1-7-8)9(10)11/h1-2,4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCURCUIEDUUUEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
956477-64-8 |
Source


|
| Record name | 1-(difluoromethyl)-4-nitro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

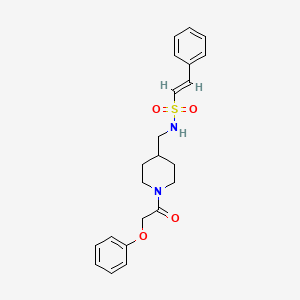
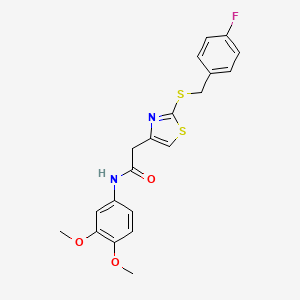

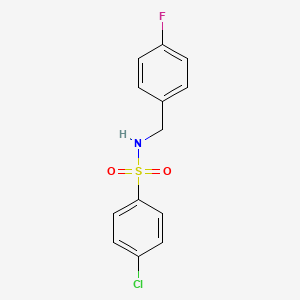
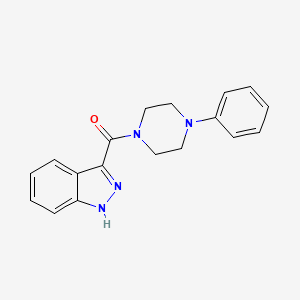
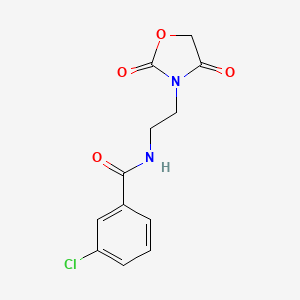

![8-(4-benzhydrylpiperazin-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)
![5-Methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2898414.png)

